![molecular formula C20H27N5O3S B2735722 3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide CAS No. 1049529-03-4](/img/structure/B2735722.png)
3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide
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Description
The compound is a derivative of pyrrolopyrazine, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
The molecular structure of this compound would likely involve N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Scientific Research Applications
Anti-Tubercular Agents
This compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Drug Development
The compound is also used in drug development . It has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Cytotoxicity Studies
The compound has been used in cytotoxicity studies . The most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .
Docking Studies
The compound has been used in docking studies . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Chemical Compound Research
This compound is also used in chemical compound research . It is a type of chemical entity and a subclass of chemical compound .
Commercial Availability
The compound is commercially available . It can be purchased for research and development purposes.
properties
IUPAC Name |
3,3-dimethyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-20(2,3)14-19(26)23-16-4-6-17(7-5-16)29(27,28)25-12-10-24(11-13-25)18-15-21-8-9-22-18/h4-9,15H,10-14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISJWFMXVYUOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide |
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